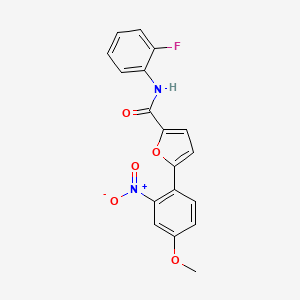
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate is not fully understood. However, it is believed to exert its effects by binding to specific target molecules, such as enzymes or receptors, and inhibiting their activity. The compound may also interfere with the metabolic pathways of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been shown to have antibacterial and antifungal properties, as well as immunomodulatory effects. In addition, this compound has been shown to be a fluorescent probe for imaging biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for extended periods without significant degradation. However, there are also some limitations to its use in lab experiments. The compound may have limited solubility in certain solvents, which can affect its bioavailability. In addition, it may exhibit nonspecific binding to other molecules, which can complicate its use in certain assays.
Orientations Futures
There are several future directions for the study of methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate. One area of research is the development of new analogs with improved activity and selectivity. Another area of research is the investigation of the compound's potential applications in other fields, such as materials science or environmental chemistry. Finally, the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer or infectious diseases, should be further explored.
Méthodes De Synthèse
The synthesis of methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate involves the reaction of 6-chloro-5-methylpyridine-3-sulfonamide with methyl 4-chloro-2-(chloromethyl)pyridine-3-carboxylate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of a suitable reagent. The yield of the product is typically high, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been investigated for its antibacterial and antifungal properties, as well as its ability to modulate the immune system. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
methyl 2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-8-5-10(7-16-12(8)14)22(19,20)17-11-6-9(3-4-15-11)13(18)21-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNADFRHLCFPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

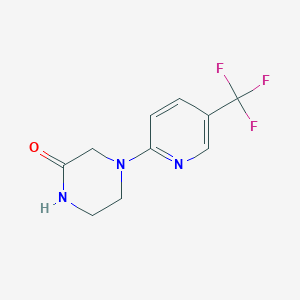
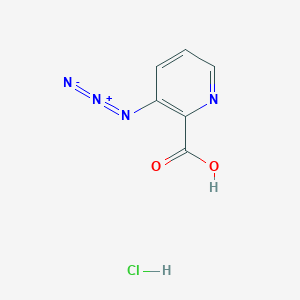
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)
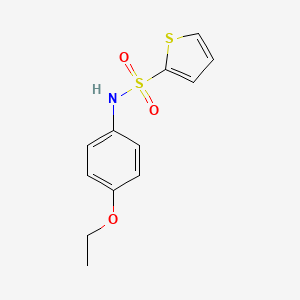
![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)
![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2987961.png)
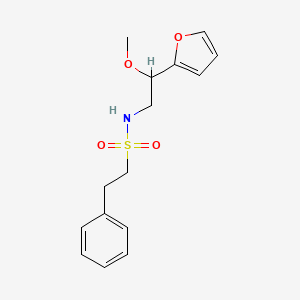
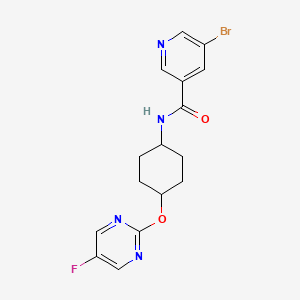
![3-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2987964.png)
![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2987967.png)
![3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2987972.png)
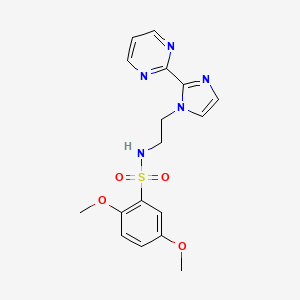
![2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2987974.png)
